Ethyl 4-Chloro-2-ethyl-3-oxobutanoate

Physicochemical characterization Quality control Reference standard procurement

The definitive reference standard for Dabigatran Impurity 79. Avoid costly ANDA/DMF rejection: this chiral C8 ester has an α-ethyl substituent absent in common substrate ethyl 4-chloroacetoacetate (COBE, CAS 638-07-3). Using the wrong compound produces incorrect retention times, misidentified peaks, and fails ICH Q3A/B thresholds. Our characterization data supports HPLC method validation (AMV) and QC release testing for dabigatran etexilate drug substance and product. Confirm column selectivity via its ~15-fold higher lipophilicity (XLogP3 1.9 vs. COBE LogP 0.68). Insist on the correct impurity marker.

Molecular Formula C8H13ClO3
Molecular Weight 192.64 g/mol
Cat. No. B13855136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Chloro-2-ethyl-3-oxobutanoate
Molecular FormulaC8H13ClO3
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCCC(C(=O)CCl)C(=O)OCC
InChIInChI=1S/C8H13ClO3/c1-3-6(7(10)5-9)8(11)12-4-2/h6H,3-5H2,1-2H3
InChIKeyVXLVJXRQJZBPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chloro-2-ethyl-3-oxobutanoate (CAS 2815103-60-5): A Specialized α-Ethyl-β-ketoester for Chiral Intermediate and Reference Standard Applications


Ethyl 4-chloro-2-ethyl-3-oxobutanoate (C₈H₁₃ClO₃, MW 192.64 g/mol) is a β-ketoester featuring chlorine at the γ-position and an ethyl substituent at the α-carbon . This structural architecture distinguishes it from its non-ethylated parent, ethyl 4-chloroacetoacetate (COBE; C₆H₉ClO₃, MW 164.59), which dominates the literature as a substrate for asymmetric bioreduction to chiral statin intermediates [1]. The α-ethyl group introduces a stereogenic center at C2, making the compound chiral in its own right and altering its reactivity profile compared to the simpler COBE scaffold. It is catalogued as Dabigatran Impurity 79, a process-related reference standard for the anticoagulant active pharmaceutical ingredient dabigatran etexilate [2].

Why Ethyl 4-Chloroacetoacetate (COBE) Cannot Substitute for the 2-Ethyl Analog in Dabigatran Impurity Profiling and Stereochemical Applications


Ethyl 4-chloro-2-ethyl-3-oxobutanoate and its non-ethylated counterpart ethyl 4-chloroacetoacetate (COBE, CAS 638-07-3) share the γ-chloro-β-ketoester core but differ fundamentally in molecular weight (192.64 vs. 164.59 g/mol), formula (C₈H₁₃ClO₃ vs. C₆H₉ClO₃), and the presence of a chiral α-carbon [1]. COBE is a prochiral substrate overwhelmingly studied for enzymatic reduction to (S)- or (R)-4-chloro-3-hydroxybutanoate (CHBE) statin precursors [2]. In contrast, the 2-ethyl derivative is identified as a specific process impurity in dabigatran etexilate manufacture [3]. Substituting COBE for the 2-ethyl compound in impurity reference standard workflows would produce incorrect retention times, misidentified peaks, and failed regulatory compliance in ANDA/DMF filings. For stereoselective transformations, the α-ethyl substituent introduces competing steric and electronic effects that alter both enzyme substrate acceptance and diastereoselectivity outcomes relative to COBE, precluding direct interchange in chiral synthesis campaigns [4].

Quantitative Differentiation Evidence for Ethyl 4-Chloro-2-ethyl-3-oxobutanoate Against Closest Structural Analogs


Molecular Weight and Formula Differentiation from the Dominant In-Class Analog Ethyl 4-Chloroacetoacetate (COBE)

Ethyl 4-chloro-2-ethyl-3-oxobutanoate possesses a molecular weight of 192.64 g/mol and molecular formula C₈H₁₃ClO₃, originating from the additional ethyl substituent at the α-carbon . This contrasts with ethyl 4-chloroacetoacetate (COBE, CAS 638-07-3), the most widely cited in-class compound, which has MW 164.59 g/mol and formula C₆H₉ClO₃ [1]. The mass difference of 28.05 Da (corresponding to C₂H₄) is readily resolved by HPLC-MS, enabling unambiguous identification of each species in reaction monitoring or impurity profiling workflows.

Physicochemical characterization Quality control Reference standard procurement

Regulatory Identity as a Dabigatran Etexilate Process Impurity: A Monogamous Application Not Shared by Non-Ethylated Analogs

Ethyl 4-chloro-2-ethyl-3-oxobutanoate is catalogued and supplied as Dabigatran Impurity 79 (CAS 2815103-60-5), with characterization data compliant with ICH and pharmacopeial regulatory guidelines for ANDA and DMF submissions [1]. This specific impurity identity arises from the α-ethyl group present in the dabigatran synthetic pathway. The non-ethylated COBE (CAS 638-07-3) does not appear as an identified impurity in the validated gradient RP-HPLC methods for dabigatran etexilate drug substance [2]. The validated method on an Inertsil ODS 3V column (250 × 4.6 mm, 5 μm) uses ammonium formate/acetonitrile gradient elution with PDA detection, and two unknown impurities exceeding 0.1% were characterized by ESI-MS/MS and NMR [2]; the structure of the 2-ethyl impurity is consistent with process-related formation pathways involving α-ethylated intermediates.

Pharmaceutical impurity profiling ANDA filing Dabigatran reference standards

Chiral α-Carbon Confers Intrinsic Stereochemical Complexity Absent in the Prochiral COBE Scaffold

The C2 position of ethyl 4-chloro-2-ethyl-3-oxobutanoate bears four different substituents (H, ethyl, COOEt, COCH₂Cl), defining a stereogenic center with one undefined atom stereocenter count . In contrast, ethyl 4-chloroacetoacetate (COBE) is a prochiral molecule that acquires chirality only upon ketone reduction [1]. The inherent chirality of the 2-ethyl compound means that any downstream transformation (reduction, nucleophilic addition) operates on a racemic or enantiopure substrate, producing diastereomeric products whose ratio depends on both substrate enantiopurity and reagent/catalyst stereoselectivity. Class-level evidence from the Chlorella sorokiniana keto ester reductase (CSKER) demonstrates that α-substituted β-ketoesters (e.g., ethyl 2-methyl-3-oxobutanoate) yield distinct diastereomeric outcomes upon enzymatic reduction compared to unsubstituted analogs, with the enzyme demonstrating high reducing activity toward both ethyl 4-chloro-3-oxobutanoate and ethyl 2-chloro-3-oxobutanoate but no activity toward α-keto esters [2].

Asymmetric synthesis Chiral building blocks Stereoselective reduction

Expected Elevated LogP and Altered Solubility Relative to Non-Ethylated COBE Based on Homologous Series Principles

The target compound has a computed XLogP3 value of 1.9, reflecting the lipophilic contribution of the α-ethyl substituent . For the comparator ethyl 4-chloroacetoacetate (COBE), the experimental LogP is 0.68 at 25°C [1]. The LogP difference of approximately +1.2 log units translates to a roughly 15-fold higher theoretical octanol-water partition coefficient for the 2-ethyl compound. This is consistent with the well-established Hansch-Leo fragment constant for a methylene group (π ≈ +0.5 per CH₂), where the C₂H₄ increment would predict an additive contribution of approximately +1.0 log units [2]. The higher lipophilicity has practical implications for extraction solvent selection in workup procedures and for retention time prediction in reversed-phase HPLC methods, where the 2-ethyl compound will exhibit longer retention than COBE under identical gradient conditions.

Physicochemical profiling Lipophilicity Extraction optimization

Procurement-Driven Application Scenarios for Ethyl 4-Chloro-2-ethyl-3-oxobutanoate


Dabigatran Etexilate ANDA Filing: Impurity Reference Standard for Method Validation and Quality Control

Ethyl 4-chloro-2-ethyl-3-oxobutanoate is the chemically defined substance for Dabigatran Impurity 79 . Analytical R&D and QC laboratories procuring this compound use it as a reference standard for HPLC method development, method validation (AMV), and routine quality control of dabigatran etexilate drug substance and drug product. The validated RP-HPLC method employs an Inertsil ODS 3V column with ammonium formate/acetonitrile gradient elution and PDA detection, where this compound serves as a characterized impurity marker with established retention properties [1]. Procurement of the correct 2-ethyl compound—rather than the structurally similar but analytically distinct COBE—is mandatory to satisfy ICH Q3A/Q3B impurity identification and qualification thresholds in regulatory submissions.

Stereoselective Synthesis of Chiral γ-Chloro-β-hydroxy Esters with Defined α-Stereochemistry

The inherent chirality at the α-carbon (C2) of ethyl 4-chloro-2-ethyl-3-oxobutanoate distinguishes it from prochiral COBE as a substrate for asymmetric reduction . When subjected to ketoreductase-mediated or chemocatalytic reduction, the pre-existing stereocenter can direct diastereoselective outcomes, enabling access to both syn- and anti-configured γ-chloro-β-hydroxy esters. While direct comparative kinetic data for this specific compound remain sparse, class-level evidence from CSKER-catalyzed reductions demonstrates that α-alkyl substituents on β-ketoesters profoundly influence enzyme stereoselectivity and substrate acceptance [1]. This scenario is relevant for medicinal chemistry laboratories synthesizing chiral building blocks where control over two contiguous stereocenters is required.

Process Chemistry: Investigating By-Product Formation Pathways in α-Ethylated β-Ketoester Syntheses

The synthesis of ethyl 4-chloro-2-ethyl-3-oxobutanoate proceeds via α-alkylation of ethyl acetoacetate (with ethyl iodide/sodium ethoxide, achieving up to 80% yield) followed by selective γ-chlorination of the resulting ethyl 2-ethyl-3-oxobutanoate . Chinese patent CN103787883B demonstrates that in the preparation of 4-chloroacetoacetate esters, the isomeric 2-chloro by-product can be controlled to below 0.5% through the use of anhydrous copper sulfate as a stabilizer, achieving product yields above 94.5% [1]. Process chemists procuring the 2-ethyl compound serve dual purposes: as an authentic reference marker for the desired γ-chloro product and as a tool for investigating the regioisomeric purity of chlorination reactions where both α-ethyl and γ-chloro substituents influence the product distribution.

Physicochemical Method Development: LogP-Based Chromatographic Method Optimization

With a computed XLogP3 of 1.9—substantially higher than COBE's experimental LogP of 0.68—the 2-ethyl compound serves as a valuable probe for reversed-phase HPLC method development [1]. The approximately 15-fold greater lipophilicity (ΔLogP ≈ +1.2) translates to predictably longer retention under standard C18 gradient conditions. This property can be exploited to verify column selectivity, assess batch-to-batch stationary phase consistency, and establish system suitability criteria in methods where separation of the 2-ethyl impurity from the non-ethylated parent and other process-related impurities is critical for accurate quantitation.

Quote Request

Request a Quote for Ethyl 4-Chloro-2-ethyl-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.